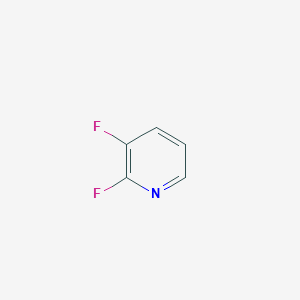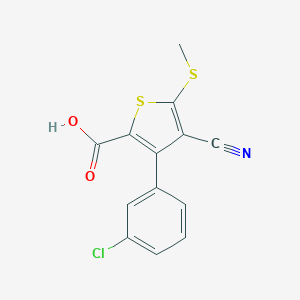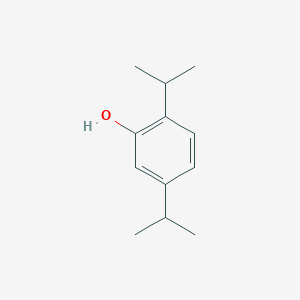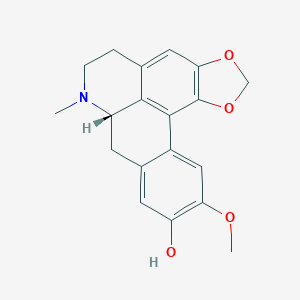
Boc-(phe-phe)4-och3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-(Phe-Phe)4-OCH3 is a peptide that has been extensively studied for its potential applications in drug development. It belongs to the class of tetrapeptide derivatives that have been found to exhibit a range of biological activities, including antiviral, antibacterial, and anticancer properties.
Mecanismo De Acción
The mechanism of action of Boc-(Phe-Phe)4-OCH3 is not fully understood. However, it is believed to exhibit its antiviral activity by blocking the entry of the virus into host cells. The peptide has been found to bind to the CD4 receptor on the surface of host cells, preventing the virus from binding to the receptor. It has also been found to inhibit the fusion of the virus with the host cell membrane. The antibacterial activity of this compound is believed to be due to its ability to disrupt the bacterial cell membrane. The peptide has been found to induce membrane depolarization and permeabilization, leading to bacterial death. The anticancer activity of this compound is believed to be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the replication of HIV by blocking the entry of the virus into host cells. The peptide has also been found to exhibit antibacterial activity by disrupting the bacterial cell membrane. In addition, this compound has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Boc-(Phe-Phe)4-OCH3 in lab experiments include its ability to exhibit antiviral, antibacterial, and anticancer properties. The peptide is also relatively easy to synthesize using the solid-phase peptide synthesis method. However, the limitations of using this compound in lab experiments include its potential toxicity and lack of specificity. The peptide has been found to exhibit cytotoxicity at high concentrations, making it difficult to use in vivo. In addition, the peptide has been found to exhibit non-specific binding to other proteins, making it difficult to use in certain assays.
Direcciones Futuras
There are several future directions for the research on Boc-(Phe-Phe)4-OCH3. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its structure to improve its efficacy and specificity. In addition, future research could focus on developing novel drug delivery systems for this compound to improve its bioavailability and reduce its toxicity. Finally, future research could focus on testing the efficacy of this compound in vivo and in clinical trials for various diseases.
Métodos De Síntesis
The synthesis of Boc-(Phe-Phe)4-OCH3 involves the solid-phase peptide synthesis method. This method involves the sequential addition of amino acids to a growing peptide chain that is attached to a solid support. The synthesis of this compound involves the coupling of four phenylalanine residues using a Boc-protecting group on the N-terminus and a methoxy group on the C-terminus. The final product is obtained by deprotecting the Boc group and cleaving the peptide from the solid support.
Aplicaciones Científicas De Investigación
Boc-(Phe-Phe)4-OCH3 has been extensively studied for its potential applications in drug development. It has been found to exhibit antiviral, antibacterial, and anticancer properties. The peptide has been shown to inhibit the replication of the human immunodeficiency virus (HIV) by blocking the entry of the virus into host cells. It has also been found to exhibit antibacterial activity against a range of gram-positive and gram-negative bacteria. In addition, this compound has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Propiedades
Número CAS |
123218-80-4 |
|---|---|
Fórmula molecular |
C78H84N8O11 |
Peso molecular |
1309.5 g/mol |
Nombre IUPAC |
methyl (2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C78H84N8O11/c1-78(2,3)97-77(95)86-67(51-59-41-25-11-26-42-59)75(93)84-65(49-57-37-21-9-22-38-57)73(91)82-63(47-55-33-17-7-18-34-55)71(89)80-61(45-53-29-13-5-14-30-53)69(87)79-62(46-54-31-15-6-16-32-54)70(88)81-64(48-56-35-19-8-20-36-56)72(90)83-66(50-58-39-23-10-24-40-58)74(92)85-68(76(94)96-4)52-60-43-27-12-28-44-60/h5-44,61-68H,45-52H2,1-4H3,(H,79,87)(H,80,89)(H,81,88)(H,82,91)(H,83,90)(H,84,93)(H,85,92)(H,86,95)/t61-,62+,63+,64-,65-,66+,67+,68-/m1/s1 |
Clave InChI |
YFCOYYDBFABBNN-JZROATSGSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@H](CC6=CC=CC=C6)C(=O)N[C@@H](CC7=CC=CC=C7)C(=O)N[C@H](CC8=CC=CC=C8)C(=O)OC |
SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC7=CC=CC=C7)C(=O)NC(CC8=CC=CC=C8)C(=O)OC |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC7=CC=CC=C7)C(=O)NC(CC8=CC=CC=C8)C(=O)OC |
Secuencia |
FFFFFFFF |
Sinónimos |
Boc-(Phe-Phe)4-OCH3 tert-butyloxycarbonylphenylalanyl-phenylalanyl-phenylalanyl-phenylalanyl-phenylalanyl-phenylalanyl-phenylalanyl-phenylalanine methyl este |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Spiro[cyclopentane-1,4-[4H]pyrido[2,3-d][1,3]oxazin]-2(1H)-one (9CI)](/img/structure/B50382.png)


![tert-Butyl 3S-amino-2,3,4,5-tetrahydro-1H-[1]benaepin-2-one-1-acetate tartrate](/img/structure/B50394.png)


![(3aR,4R,6R,6aR)-2,2-Dimethyl-6-((trityloxy)methyl)tetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B50401.png)
![Thieno[3,2-b]pyridine-6-carbonitrile](/img/structure/B50402.png)


